Capsicoside A
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Overview
Description
Capsicoside A is a steroid glycoside compound found in the plant Capsicum annuum, commonly known as bell pepper or chili pepper. It is a member of the furostanol saponins, which are known for their diverse biological activities. The chemical structure of this compound includes a furostanol aglycone linked to multiple sugar moieties, making it a complex and intriguing molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Capsicoside A involves several steps, starting from the extraction of the natural product from Capsicum annuum. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol to obtain a crude extract.
Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
advancements in biotechnological methods and synthetic biology may offer potential routes for industrial production in the future .
Chemical Reactions Analysis
Types of Reactions
Capsicoside A undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the aglycone can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Aglycone and various sugar units.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosidic bond formation and hydrolysis.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Capsicoside A involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Capsicoside A can be compared with other similar steroid glycosides, such as:
Capsicoside B: Similar structure but differs in the sugar moieties attached to the aglycone.
Diosgenin glycosides: Share the furostanol aglycone but have different sugar units.
Furostanol saponins: A broader class of compounds with similar aglycone structures but varying sugar compositions.
Conclusion
This compound is a fascinating compound with a complex structure and diverse biological activities. Its potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new insights and applications for this intriguing molecule.
Properties
CAS No. |
54999-56-3 |
---|---|
Molecular Formula |
C63H106O35 |
Molecular Weight |
1423.5 g/mol |
IUPAC Name |
2-[4-[16-[5-[3-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C63H106O35/c1-21(20-86-55-46(80)42(76)37(71)30(14-64)88-55)7-10-63(85)22(2)36-29(98-63)12-26-24-6-5-23-11-28(27(70)13-62(23,4)25(24)8-9-61(26,36)3)87-56-49(83)45(79)51(35(19-69)93-56)94-60-54(53(41(75)34(18-68)92-60)96-58-48(82)44(78)39(73)32(16-66)90-58)97-59-50(84)52(40(74)33(17-67)91-59)95-57-47(81)43(77)38(72)31(15-65)89-57/h21-60,64-85H,5-20H2,1-4H3 |
InChI Key |
MFHFOWCCIUBMFM-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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